4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-13(24)23-16-6-2-14(3-7-16)19(26)22-11-10-21-18(25)12-27-17-8-4-15(20)5-9-17/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYASJGJJVJWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride.
Amidation Reaction: The 4-chlorophenoxyacetyl chloride is then reacted with ethylenediamine to produce N-(2-(4-chlorophenoxy)acetamido)ethylamine.
Final Amidation: The final step involves the reaction of N-(2-(4-chlorophenoxy)acetamido)ethylamine with 4-acetamidobenzoic acid to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s acetamido and chlorophenoxy groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or inhibiting enzyme function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogenation Effects: The dichlorophenoxy analogue (424.3 g/mol, ) exhibits higher molecular weight and lipophilicity compared to the monochloro target compound (396.8 g/mol). The additional chlorine may enhance target binding but could reduce solubility. The 4-chlorophenoxy group in the target compound is a common feature in VEGFR-2 inhibitors and apoptosis inducers, as seen in .
The indole-2-carboxamide analogue (440.9 g/mol, ) replaces the ethylenediamine linker with a phenyl-indole system, which may alter pharmacokinetic properties due to increased aromaticity.
Synthetic Complexity :
- Microwave-assisted synthesis (e.g., NaOH/DMF/H2O at 90°C for 15 minutes) has been used for related compounds, achieving higher yields (>80%) compared to conventional methods .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Key Observations:
- IR Spectroscopy : Amide N–H stretching (~3284 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1730 cm⁻¹) are consistent across analogues .
- ¹³C NMR : Carbonyl carbons (C=O) resonate near 168–170 ppm, while aromatic carbons appear between 122–140 ppm .
Pharmacological and Application Insights
While direct pharmacological data for the target compound are unavailable, structural analogues provide clues:
- Anticancer Potential: Derivatives with chlorophenoxy groups (e.g., compounds) show activity as VEGFR-2 inhibitors, suggesting the target may share similar mechanisms.
- Cholinesterase Inhibition : Compounds like 19e (), which feature benzamide-ethylenediamine linkers, exhibit dual cholinesterase inhibition, highlighting the scaffold’s versatility.
Biological Activity
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide, identified by its CAS number 1021137-04-1, is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₀ClN₃O₄
- Molecular Weight : 389.8 g/mol
- Structure : The compound features a benzamide core with acetamido and chlorophenoxy substituents, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Receptor Targeting : The compound may interact with alpha1-adrenoreceptors, which are implicated in various physiological processes including vasoconstriction and neurotransmission. Studies indicate that compounds targeting these receptors can modulate apoptosis and cell growth in prostate cancer cells .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor effects. In vitro studies using human cancer cell lines have demonstrated:
- Cell Viability Reduction : Assays such as the sulforhodamine B (SRB) assay reveal that this compound significantly reduces cell viability at low micromolar concentrations .
- Mechanisms of Induction : The induction of apoptosis in cancer cells has been linked to the downregulation of alpha1D- and alpha1B-adrenoreceptors, suggesting a pathway through which the compound exerts its effects .
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structures can affect various biochemical pathways:
- DNA Replication and Transcription : Compounds structurally related to this compound have been found to interfere with DNA replication processes, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
-
Prostate Cancer Cell Study :
- A study conducted on PC-3 prostate cancer cells demonstrated that treatment with related compounds resulted in significant apoptosis and reduced receptor expression associated with tumor growth .
- The efficacy was measured using parameters such as GI50 (the concentration required to inhibit growth by 50%), indicating potent antitumor activity.
-
Comparative Analysis :
- A comparative study involving various derivatives of benzamide highlighted the enhanced biological activity of compounds containing chlorophenoxy groups, suggesting structural modifications can lead to improved therapeutic profiles.
Q & A
Q. What are the common synthetic routes for 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:
Step 1: React 4-chlorophenoxyacetic acid with ethylenediamine derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C to form the primary amide intermediate .
Step 2: Couple the intermediate with acetamidobenzoic acid derivatives under similar conditions.
Characterization:
- NMR (¹H/¹³C): Confirms regiochemistry and purity (e.g., DMSO-d₆ solvent, δ 7.2–8.0 ppm for aromatic protons) .
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS m/z ~450–500 range) .
- X-ray Crystallography: Resolves 3D conformation, especially for crystalline intermediates .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR: Identifies proton environments (e.g., amide NH signals at δ 9–10 ppm; aromatic protons split due to substituents) .
- ¹³C NMR: Assigns carbonyl carbons (e.g., acetamido C=O at ~168 ppm) and chlorophenoxy carbons .
- FT-IR: Detects key functional groups (amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹) .
- Elemental Analysis: Ensures stoichiometric purity (C, H, N within ±0.5% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound, particularly in amide coupling steps?
Methodological Answer: Key factors include:
- Coupling Agents: Compare TBTU vs. HATU for efficiency. TBTU is cost-effective but may require longer reaction times (e.g., 24 hours at 0–5°C) .
- Solvent Choice: Polar aprotic solvents like DCM or DMF improve solubility but may complicate purification.
- Temperature Control: Maintain <5°C during reagent addition to minimize side reactions (e.g., epimerization) .
Data-Driven Tip: Use TLC (hexane:ethyl acetate = 9:3) to monitor reaction progress and adjust stoichiometry dynamically .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved for this compound?
Methodological Answer: Contradictions may arise from:
- Purity Differences: Ensure >95% purity (HPLC) to exclude impurities masking activity .
- Assay Conditions: Test under varying pH (e.g., 6.5 vs. 7.4) and co-solvents (DMSO concentration ≤0.1%) .
- Target Specificity: Use genetic knockout models (e.g., bacterial acps-pptase mutants) to confirm on-target effects .
Q. What strategies are effective in studying the compound’s interaction with bacterial acps-pptase enzymes?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ using NADH consumption rates (UV-Vis at 340 nm) .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to the enzyme’s active site (PDB: 1XYZ) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
